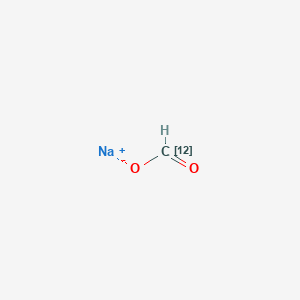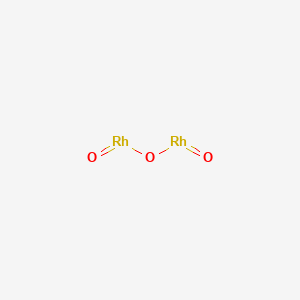
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organometallic compound known for its unique structural and electronic properties. It belongs to the phthalocyanine family, which are macrocyclic compounds widely used in various applications due to their stability, electronic properties, and ability to form complexes with metals. This particular compound features vanadyl (VO) as the central metal ion, coordinated with a phthalocyanine ring substituted with phenoxy groups at the 2, 9, 16, and 23 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. For this compound, 4-phenoxyphthalonitrile is used as the starting material.
Metal Insertion: Vanadyl ion (VO) is introduced into the phthalocyanine core. This is usually achieved by heating the phthalocyanine with vanadyl sulfate or vanadyl acetylacetonate in a suitable solvent like dimethylformamide (DMF) or 1-chloronaphthalene.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the cyclotetramerization and metal insertion steps.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The vanadyl center can be oxidized to higher oxidation states, affecting the electronic properties of the compound.
Reduction: Reduction reactions can convert the vanadyl center to lower oxidation states, altering its reactivity and stability.
Substitution: The phenoxy groups can be substituted with other functional groups, modifying the compound’s solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and hydrazine (N_2H_4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidation state vanadyl phthalocyanines.
Reduction: Lower oxidation state vanadyl phthalocyanines.
Substitution: Modified phthalocyanines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its anti-cancer and anti-microbial properties due to its ability to generate reactive oxygen species (ROS).
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable and tunable electronic properties.
Wirkmechanismus
The mechanism of action of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine involves:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Catalysis: The vanadyl center acts as a catalytic site, facilitating electron transfer reactions in various chemical processes.
Electronic Applications: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl Phthalocyanine: Lacks the phenoxy substituents, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Contains copper instead of vanadyl, leading to different catalytic and electronic behaviors.
Zinc Phthalocyanine: Zinc as the central metal ion, used in similar applications but with distinct photophysical properties.
Uniqueness
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its phenoxy substituents, which enhance its solubility and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and photodynamic therapy.
Eigenschaften
Molekularformel |
C56H32N8O5V |
|---|---|
Molekulargewicht |
947.8 g/mol |
IUPAC-Name |
oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32H;;/q-2;;+2 |
InChI-Schlüssel |
NGSMDHYQABJENH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

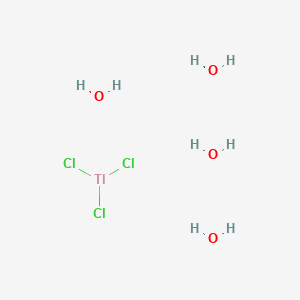
![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

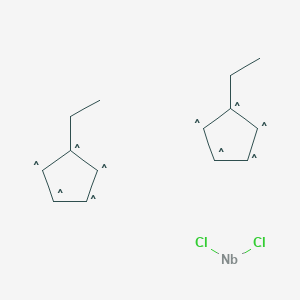

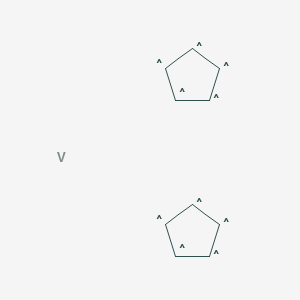
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
